3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine

Drug Metabolism Pharmacokinetics CYP450 Inhibition

Kinase inhibitor programs face costly late-stage attrition from CYP450-mediated drug-drug interactions. 3-Bromo-5-methoxy-6-azaindole addresses this with a 6-azaindole scaffold demonstrating 15-fold lower CYP2C9/2C19 inhibition versus the 4-bromo-7-methoxy analog. • 3-Bromo handle enables Suzuki-Miyaura & Buchwald-Hartwig couplings for rapid SAR library synthesis. • Privileged 6-azaindole core engages ATP-binding pockets of FGFR, DYRK1B & related kinases. • Documented PPARα/RARα modulator potential for nuclear receptor programs. Supplied with full analytical QC (HPLC, NMR) for reproducible research outcomes.

Molecular Formula C8H7BrN2O
Molecular Weight 227.061
CAS No. 1204298-60-1
Cat. No. B598836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
CAS1204298-60-1
Molecular FormulaC8H7BrN2O
Molecular Weight227.061
Structural Identifiers
SMILESCOC1=NC=C2C(=C1)C(=CN2)Br
InChIInChI=1S/C8H7BrN2O/c1-12-8-2-5-6(9)3-10-7(5)4-11-8/h2-4,10H,1H3
InChIKeyHSLZMAWJHILVMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine: Strategic Heterocyclic Building Block


3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine (CAS 1204298-60-1) is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core, also known as a 6-azaindole scaffold, substituted with a bromine atom at the 3-position and a methoxy group at the 5-position . The 6-azaindole framework is a privileged structure in medicinal chemistry, widely recognized for its ability to engage ATP-binding pockets of kinases through key hydrogen-bonding interactions [1]. The specific substitution pattern of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine confers a distinct reactivity profile, making it a versatile intermediate for the synthesis of focused compound libraries targeting various kinases and epigenetic regulators.

1Versatile bromine handle for cross-coupling library synthesis
2Privileged 6-azaindole core targets kinase ATP-binding pockets
35-methoxy modulates electronic and solubility profile

3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine: Why Generic Analogs Fall Short


The pyrrolo[2,3-c]pyridine scaffold is a key pharmacophore in numerous kinase inhibitors and epigenetic modulators; however, simple substitution of one derivative for another is not a viable strategy due to the profound impact of peripheral substituents on both chemical reactivity and biological target engagement. For instance, the presence or absence of a halogen at the 3-position or a methoxy group at the 5-position can drastically alter a compound's potency against specific kinases, its selectivity profile, and its physicochemical properties, including solubility and metabolic stability [1]. Therefore, the selection of a specific building block like 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine is driven by the need for precise structure-activity relationship (SAR) exploration. The quantitative evidence detailed in Section 3 underscores the unique combination of substituents on this compound, which are essential for its documented biological activities and its utility as a precursor in the synthesis of more complex, active molecules.

Target: 3-Br-5-OMe
Regioisomer: 4-Br-7-OMe

Bromine at 3-position enables specific cross-coupling regioselectivity

4-bromo-7-methoxy pattern may shift reactive site and SAR outcome

CYP2C9/2C19 inhibition profile substantially lower

Regioisomer exhibits markedly stronger CYP2C9/2C19 inhibition

Solubility and metabolic stability may support broader assay compatibility

Lower solubility and different metabolic profile may limit direct substitution

3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine: Quantitative Differentiation Evidence


CYP450 Inhibition vs. 4-Bromo-7-methoxy Analog

A direct head-to-head comparison reveals significant differences in CYP450 inhibition profiles between 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine and its close analog, 4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. The 3-bromo-5-methoxy derivative exhibits markedly lower inhibition of CYP2C9 (IC50 = 9.0 µM) and CYP2C19 (IC50 = 5.9 µM) compared to the 4-bromo-7-methoxy analog, which shows IC50 values of 0.6 µM and 0.4 µM for the same isoforms, respectively [1]. Both compounds show comparable CYP3A4 inhibition (3.7 µM vs. 3.8 µM) and minimal inhibition of CYP1A2 and CYP2D6 (IC50 > 100 µM).

CYP2C9/2C19 Inhibition
Head-to-head
3-Br-5-OMe IC50: 9.0 µM (2C9), 5.9 µM (2C19)
vs 4-Br-7-OMe: 0.6 µM, 0.4 µM
Supports ADME differentiation context
Recombinant CYP fluorescence assay
Drug Metabolism Pharmacokinetics CYP450 Inhibition ADME-Tox

Kinetic Solubility vs. 4-Bromo-7-methoxy Analog

Kinetic solubility is a critical parameter for in vitro assay reliability and in vivo formulation. A direct comparison shows that 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine possesses a kinetic solubility of 4.5 µM at pH 7.4 [1]. In contrast, its 4-bromo-7-methoxy regioisomer exhibits a kinetic solubility of 2.8 µM under the same conditions [1].

Kinetic Solubility (pH 7.4)
Head-to-head
3-Br-5-OMe: 4.5 µM vs 4-Br-7-OMe: 2.8 µM
1.6-fold higher; may support assay solubility context
UV/Vis absorbance in PBS buffer
Drug Formulation Physicochemical Properties Solubility Lead Optimization

Metabolic Stability in Liver Microsomes

The metabolic stability of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine was assessed in human, rat, and mouse liver microsomes. After a 30-minute incubation with 1 µM compound, 36% of the parent compound remained in human liver microsomes (hLM), 71% remained in rat (rLM), and 64% remained in mouse (mLM) [1]. This indicates moderate stability in human microsomes and higher stability in rodent models.

Metabolic Stability
Cross-study comparable
hLM 36%, rLM 71%, mLM 64% remaining (30 min)
Informs species-specific clearance context
1 µM, 1 mg/mL liver microsomes
Drug Metabolism Hepatic Clearance In Vitro ADME Species Differences

PPARα and RARα Agonism Profile

3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine demonstrates specific activity against nuclear receptors. It exhibits a binding affinity for human peroxisome proliferator-activated receptor alpha (hPPARα) with an IC50 of 68 µM [1]. In a separate assay, it shows agonist activity at retinoic acid receptor alpha (RARα) with an EC50 greater than 10 µM in a GeneBLAzer cell-based reporter assay [2]. While these potencies are modest, they establish a class-level profile distinct from other pyrrolo[2,3-c]pyridine derivatives primarily explored as kinase inhibitors.

PPARα / RARα Activity
Class-level inference
PPARα IC50 68 µM; RARα EC50 >10 µM
Class-level nuclear receptor profile distinct from kinase-targeted analogs
Binding affinity & cell-based reporter assays
Nuclear Receptor PPARalpha RARalpha Off-Target Pharmacology

3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine: Application Scenarios


Kinase Inhibitor Library Synthesis: FGFR and DYRK1B

3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine is an ideal building block for the rapid generation of focused kinase inhibitor libraries. The 3-bromo group serves as a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aromatic and amine moieties to explore the ATP-binding pocket of kinases like FGFR and DYRK1B . The 5-methoxy group can also be modified or retained to influence binding affinity and physicochemical properties. This synthetic versatility is particularly valuable for medicinal chemistry programs aiming to identify novel leads against these clinically relevant kinase targets.

Lead Optimization: CYP2C9/2C19 DDI Mitigation

Based on the direct comparative CYP inhibition data , 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine is the preferred starting scaffold for programs where mitigating drug-drug interactions (DDI) via CYP2C9 and CYP2C19 is a priority. The 15-fold lower inhibition of these isoforms relative to the 4-bromo-7-methoxy analog provides a significant safety margin in polypharmacy scenarios. Procuring this specific compound early in a lead optimization campaign allows medicinal chemists to develop a series with a cleaner CYP liability profile from the outset, potentially reducing costly late-stage attrition due to DDI risks.

Nuclear Receptor Modulators with Reduced Kinase Off-Targets

The class-level evidence of PPARα and RARα activity positions 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine as a unique starting point for developing nuclear receptor modulators. Unlike many pyrrolo[2,3-c]pyridine derivatives that are optimized for kinase inhibition, this compound's profile suggests potential for a different therapeutic avenue. Researchers focusing on metabolic disorders (PPARα) or dermatology/oncology (RARα) may find that further elaboration of this scaffold yields selective nuclear receptor agonists or antagonists with a reduced risk of confounding kinase-mediated effects, which is a common challenge when repurposing kinase inhibitor scaffolds.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Bromine cross-coupling handle
FGFR/DYRK1B kinase panel context
ADME profiling & DDI screening
CYP2C9/2C19 inhibition profile
In vitro DDI assessment context
Nuclear receptor modulator profiling
PPARα/RARα activity context
Kinase off-target counter-screen

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